Azido-PEG3-Maleimide allows researchers to attach azide groups to biomolecules containing thiol groups. This labeling strategy enables subsequent conjugation with alkyne-tagged molecules via click chemistry [, ]. This approach is particularly useful for:
The thiol-reactive maleimide group of Azido-PEG3-Maleimide facilitates the introduction of azide functionalities onto surfaces containing thiol groups. This enables further bioconjugation events using click chemistry []. Applications include:
Azido-PEG3-Maleimide is a versatile chemical compound characterized by its unique structure, which includes an azide group, a polyethylene glycol (PEG) spacer, and a maleimide moiety. Its chemical formula is C15H23N5O6, and it has a molecular weight of 369.37 g/mol. The compound is primarily used for bioconjugation applications due to its ability to react selectively with thiol groups in proteins and peptides, making it valuable in various biochemical and pharmaceutical research contexts .
Az-PEG3-Mal acts as a linker molecule. The maleimide group selectively targets thiol groups on biomolecules, forming a covalent bond. The PEG spacer provides flexibility and reduces steric hindrance, while the azide group serves as a conjugation point for further modifications through Click Chemistry [].
While detailed safety information is not readily available for Az-PEG3-Mal itself, its components might pose some hazards:
The reactivity of Azido-PEG3-Maleimide is largely attributed to its functional groups:
Azido-PEG3-Maleimide exhibits significant biological activity due to its ability to selectively label thiol-containing biomolecules. This selectivity allows researchers to track proteins, peptides, or other biomolecules in various biological systems. The compound's stability under physiological conditions and its compatibility with biological systems make it a useful tool in proteomics and drug development .
The synthesis of Azido-PEG3-Maleimide typically involves the following steps:
The compound is often supplied as a kit that includes all necessary reagents and instructions for straightforward preparation .
Azido-PEG3-Maleimide has a wide range of applications in:
Interaction studies using Azido-PEG3-Maleimide focus on its ability to form stable conjugates with various biomolecules. These studies often involve:
Several compounds share structural or functional similarities with Azido-PEG3-Maleimide. Here are some notable examples:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG4-Maleimide | Azide, PEG spacer, Maleimide | Longer PEG spacer may enhance solubility and flexibility |
| Maleimide-PEG2-NHS Ester | Maleimide, NHS ester | Reacts with amines; less selective than Azido-PEG3-Maleimide |
| DBCO-PEG3-Maleimide | DBCO, PEG spacer, Maleimide | Used for copper-free click reactions |
| Azido-Biotin | Azide, Biotin | Commonly used for labeling proteins in affinity assays |
Azido-PEG3-Maleimide stands out due to its dual reactivity—allowing both thiol and alkyne reactions—making it particularly versatile for various bioconjugation strategies .
Azido-PEG3-Maleimide possesses the molecular formula C15H23N5O6 and exhibits a molecular weight of 369.37 grams per mole [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 1858264-36-4, which serves as its unique chemical identifier [3] [4]. The systematic chemical name for this compound is N-(11-Azido-3,6,9-trioxaundecyl)-3-(N-maleimidyl)propionamide [2] [4].
The molecular structure consists of a polyethylene glycol spacer containing three ethylene glycol units, flanked by an azido functional group and a maleimide functional group [1] [3]. This heterobifunctional architecture enables the compound to participate in dual chemical reactions, making it valuable for bioconjugation applications [5].
Azido-PEG3-Maleimide does not exhibit traditional structural isomerism due to its linear polyethylene glycol backbone and terminal functional groups [1]. The compound maintains a consistent structural configuration with the azido group positioned at one terminus and the maleimide group at the opposite end [3]. The polyethylene glycol chain provides flexibility through rotational freedom around carbon-carbon and carbon-oxygen bonds, but this does not constitute isomerism in the classical sense [19].
The absence of stereogenic centers in the molecule eliminates the possibility of optical isomerism [1]. The maleimide ring system exists in a fixed planar configuration, preventing conformational isomerism at this moiety [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Azido-PEG3-Maleimide through analysis of proton and carbon environments [24]. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable quantitative determination of functional group incorporation [24].
The polyethylene glycol backbone generates intense methylene proton signals that can obscure adjacent azide-bearing methylene protons [24]. This analytical challenge necessitates specialized techniques for accurate end-group quantification [24]. Click chemistry conversion to triazole adducts facilitates straightforward nuclear magnetic resonance-based quantitative analysis by providing distinct spectroscopic markers [24].
Deuterated solvents commonly employed for nuclear magnetic resonance analysis include deuterated chloroform for hydrophobic components and deuterated dimethyl sulfoxide for enhanced solubility [22]. The choice of solvent significantly impacts signal resolution and chemical shift patterns [22].
Mass spectrometry provides definitive molecular weight confirmation and structural verification for Azido-PEG3-Maleimide [26]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry proves particularly valuable for polyethylene glycol derivatives due to its ability to handle polymer dispersity [26].
Electrospray ionization mass spectrometry offers complementary analytical capabilities, particularly for monitoring conjugation reactions and identifying reaction products [26]. The technique enables real-time monitoring of bioconjugation processes involving Azido-PEG3-Maleimide [26].
High-performance liquid chromatography serves as the primary method for purity assessment of Azido-PEG3-Maleimide, with manufacturers typically requiring greater than 95% purity [3] . The technique enables separation of the target compound from synthetic impurities and degradation products .
Thin-layer chromatography provides rapid qualitative analysis for monitoring reaction progress during in situ preparation [6] [14] [17]. Typical solvent systems include methanol-methylene chloride mixtures at ratios of 1:20, developed on silica gel normal phase plates [6] [14]. Detection employs potassium permanganate spray reagents to visualize organic compounds [6] [14].
| Chromatographic Method | Application | Detection Method |
|---|---|---|
| High-Performance Liquid Chromatography | Purity assessment | Ultraviolet detection |
| Thin-Layer Chromatography | Reaction monitoring | Potassium permanganate stain |
| Size Exclusion Chromatography | Molecular weight distribution | Refractive index detection |
Size exclusion chromatography enables molecular weight distribution analysis and can distinguish between genuine molecular weight changes and complex formation due to metal cation contamination [37]. This technique proves particularly valuable for quality control of polyethylene glycol derivatives [37].
Azido-PEG3-Maleimide belongs to a family of heterobifunctional crosslinkers that differ primarily in polyethylene glycol chain length [28] [31]. Closely related compounds include Azido-PEG2-Maleimide with molecular weight 327.34 grams per mole and Azido-PEG4-Maleimide with enhanced chain length [28] [31].
The polyethylene glycol chain length significantly impacts both physical properties and biological performance [33] [35]. Higher molecular weight analogues provide increased hydrophilicity and flexibility, resulting in enhanced steric hindrance effects [33]. However, excessively long chains may not provide proportional benefits beyond certain molecular weight thresholds [33].
Comparison with Azido-PEG3-Alkyne reveals the impact of terminal functional group selection on reactivity profiles . While both compounds feature azido groups enabling click chemistry reactions, the alkyne-terminated analogue requires different coupling partners and reaction conditions .
Maleimide-containing analogues demonstrate superior selectivity for thiol groups compared to other electrophilic crosslinkers [34]. Studies comparing maleimide-PEG conjugates with mono-sulfone-PEG alternatives reveal that maleimide systems show greater susceptibility to deconjugation via retro-Michael reactions [34].
Comparative studies of polyethylene glycol derivatives with varying chain lengths demonstrate molecular weight-dependent effects on cellular interactions and biological performance [35]. Lower molecular weight compounds such as PEG 200-400 exhibit higher cytotoxicity compared to longer chain analogues [35].
| Compound | Molecular Weight | Solubility | Stability | Flexibility |
|---|---|---|---|---|
| Azido-PEG2-Maleimide | 327.34 g/mol | Moderate | Comparable | Lower |
| Azido-PEG3-Maleimide | 369.37 g/mol | Good | Reference | Optimal |
| Azido-PEG4-Maleimide | ~413 g/mol | Enhanced | Comparable | Higher |
The three-unit polyethylene glycol spacer in Azido-PEG3-Maleimide provides an optimal balance between solubility enhancement and molecular flexibility . This configuration offers sufficient chain length to reduce steric hindrance during bioconjugation while maintaining manageable molecular dimensions .
Stability comparisons across the azido-PEG-maleimide series reveal that chain length has minimal impact on maleimide hydrolysis rates [34]. The primary stability limitation remains the maleimide functional group rather than the polyethylene glycol spacer [34]. All members of this compound family require similar storage conditions and exhibit comparable degradation profiles under physiological conditions [34].
Azido-PEG3-Maleimide is typically prepared through an in situ synthesis approach due to its inherent instability upon prolonged storage [1] [2] . The standard laboratory synthesis involves the reaction between Azido-PEG3-amine and Maleimide-NHS ester in a 1.1:1.0 molar ratio [1] [2] [4].
Step-by-Step Protocol:
Preparation of Azido-PEG3-amine Solution: Dissolve Azido-PEG3-amine (appearing as slightly yellow oil) in dry water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) [5] [4]. The solvent volumes are:
Addition and Reaction: While maintaining Maleimide-NHS ester (white solid) under dry atmosphere (nitrogen), slowly add the Azido-PEG3-amine solution with stirring or shaking. Continue stirring for 30 minutes at room temperature [4] [6].
Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC) with solvent systems such as methanol:methylene chloride (1:20) developed with potassium permanganate spray [4].
Research has demonstrated alternative synthetic approaches for related polyethylene glycol maleimide derivatives. The preparation of maleimide-functionalized PEG compounds can be achieved through cyclization reactions using pentafluorophenyl trifluoroacetate as a cyclizing agent [7]. This method involves:
| Property | Value |
|---|---|
| Chemical Formula | C15H23N5O6 [8] [9] |
| Molecular Weight | 369.37 g/mol [8] [9] |
| Physical State | Colorless to slightly yellow oil [5] |
| Solubility | DMSO, DMF, DCM, THF [5] [4] |
| Storage Temperature | -20°C [5] [4] |
| Purity | 95-98% [10] |
Industrial production of Azido-PEG3-Maleimide faces several significant challenges related to the inherent instability of the compound and the complexity of polyethylene glycol derivative manufacturing [11] [12].
Key Scale-Up Considerations:
Reaction Temperature Control: Industrial-scale synthesis requires precise temperature control to prevent maleimide degradation and maintain consistent yields [13] [11].
Moisture Management: The compound's sensitivity to hydrolysis necessitates stringent moisture control throughout the production process [4] .
Process Automation: Large-scale production requires automated systems to minimize exposure to ambient conditions and ensure reproducible quality [11].
| Scale Type | Typical Batch Size | Key Challenges | Typical Yield (%) |
|---|---|---|---|
| Laboratory Scale | 25-100 mg | Purity control, Moisture sensitivity | 75-85% |
| Small Industrial Scale | 1-10 g | Reaction temperature control, Yield optimization | 80-90% |
| Large Industrial Scale | 100 g - 1 kg | Scale-up kinetics, Process automation | 85-95% |
Recent patent literature describes advanced methods for polyethylene glycol derivative production that address scalability concerns [12] [14]. These methods include:
Industrial production requires implementation of ICH Q2 guideline-compliant analytical methods for quality control [16]. High-performance liquid chromatography (HPLC) methods using charged surface hybrid (CSH) stationary phases have been validated for specificity, sensitivity, linearity, accuracy, and precision [16].
Due to the rapid degradation of Azido-PEG3-Maleimide at room temperature (hours), the compound is commercially supplied as a two-component kit [1] [17] [2]:
Critical Stability Parameters:
| Parameter | Specification/Requirement |
|---|---|
| Storage Temperature | -20°C or lower [4] |
| Moisture Sensitivity | Store desiccated under inert atmosphere [4] |
| Light Sensitivity | Protect from light [18] |
| pH Stability Range | pH 6.5-7.5 (optimal for conjugation) [19] [4] |
| Hydrolysis Rate at pH 7.0 | First-order kinetics, t1/2 ~hours [20] [16] |
| Maximum Storage Time (prepared solution) | Use within hours of preparation [4] |
Research has established that maleimide groups are susceptible to hydrolysis resulting in ring opening and formation of maleic acid amide derivatives that are not reactive towards thiol groups [20] [21]. The hydrolysis follows first-order reaction kinetics, with the rate being pH and temperature dependent [16].
Studies on maleimide-PEG conjugates demonstrate that:
Protective Measures:
Primary Analytical Techniques:
| Analytical Method | Purpose | Typical Specification |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, stability monitoring | ≥95% purity [16] |
| 1H Nuclear Magnetic Resonance (NMR) | Structure confirmation, end-group quantification | Correct integration ratios [23] [24] |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | Exact mass ±0.01 Da [25] |
| Thin Layer Chromatography (TLC) | Reaction monitoring, quick purity check | Single spot, appropriate Rf [4] |
| Elemental Analysis | Composition verification | C: 48.8%, H: 6.3%, N: 19.0% [2] |
For high molecular weight multi-arm functionalized PEG-maleimide derivatives, advanced analytical approaches have been developed [25]:
Click Chemistry-Based Analysis: A specialized method for quantification of azide functionality involves synthesis of 1,2,3-triazole adducts via click reaction, facilitating straightforward NMR-based quantitative end-group analysis [23] [24]. This method is compatible with bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa [23].
Hydrolysis Study Protocols: Validated HPLC methods have been developed to study maleimide hydrolysis in different buffer media, pH conditions, and temperatures [16]. These studies revealed:
Ellman's Reagent Method: A novel quantification approach uses the reaction of maleimide with L-cysteine, followed by determination of unreacted thiol with the photometric Ellman's test [26]. This method provides:
Standard Quality Parameters: